molecular formula C10H12O3 B6230863 4-ethyl-2-methoxybenzoic acid CAS No. 3132-35-2

4-ethyl-2-methoxybenzoic acid

Cat. No.: B6230863
CAS No.: 3132-35-2
M. Wt: 180.2
InChI Key:
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Description

4-Ethyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the fourth position and a methoxy group at the second position. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, 4-methoxybenzoic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-ethyl-2-methoxybenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 4-ethyl-2-methoxytoluene using strong oxidizing agents like potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is purified through recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form 4-ethyl-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, where the ethyl and methoxy groups direct the incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Benzyl alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-Ethyl-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often studied for their unique chemical properties.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and methoxy groups on the benzene ring influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

    4-Methoxybenzoic Acid: Lacks the ethyl group, making it less hydrophobic and altering its reactivity.

    4-Ethylbenzoic Acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    2-Methoxybenzoic Acid: The position of the methoxy group changes its electronic properties and reactivity.

Uniqueness: 4-Ethyl-2-methoxybenzoic acid is unique due to the combined presence of both ethyl and methoxy groups, which influence its chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2-methoxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-ethylphenol", "methanol", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "sodium bicarbonate", "acetic anhydride", "glacial acetic acid" ], "Reaction": [ "4-ethylphenol is reacted with methanol and sodium hydroxide to form 4-ethyl-2-methoxyphenol", "4-ethyl-2-methoxyphenol is oxidized with potassium permanganate and sulfuric acid to form 4-ethyl-2-methoxybenzene-1,3-diol", "4-ethyl-2-methoxybenzene-1,3-diol is treated with sodium bisulfite to form 4-ethyl-2-methoxybenzene-1,3-disulfonate", "4-ethyl-2-methoxybenzene-1,3-disulfonate is hydrolyzed with sodium hydroxide to form 4-ethyl-2-methoxybenzoic acid", "4-ethyl-2-methoxybenzoic acid is purified by recrystallization from a mixture of hydrochloric acid, water, and ethanol", "The purified 4-ethyl-2-methoxybenzoic acid is treated with sodium carbonate and sodium bicarbonate to neutralize any remaining acid", "Acetic anhydride and glacial acetic acid are added to the neutralized 4-ethyl-2-methoxybenzoic acid to form the acetylated derivative, which can be used as an intermediate in further reactions" ] }

CAS No.

3132-35-2

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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